molecular formula C19H22FN3O2S B2996165 N-(2,4-dimethoxyphenyl)-4-(4-fluorophenyl)piperazine-1-carbothioamide CAS No. 433312-73-3

N-(2,4-dimethoxyphenyl)-4-(4-fluorophenyl)piperazine-1-carbothioamide

Cat. No.: B2996165
CAS No.: 433312-73-3
M. Wt: 375.46
InChI Key: NUJVTKUHSSTRTD-UHFFFAOYSA-N
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Description

N-(2,4-Dimethoxyphenyl)-4-(4-fluorophenyl)piperazine-1-carbothioamide is a piperazine-based carbothioamide derivative characterized by a 2,4-dimethoxyphenyl group attached to the thioamide nitrogen and a 4-fluorophenyl substituent on the piperazine ring. Its structural features, including electron-donating methoxy groups and an electron-withdrawing fluorine atom, influence its physicochemical properties and binding interactions .

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-4-(4-fluorophenyl)piperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN3O2S/c1-24-16-7-8-17(18(13-16)25-2)21-19(26)23-11-9-22(10-12-23)15-5-3-14(20)4-6-15/h3-8,13H,9-12H2,1-2H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUJVTKUHSSTRTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=S)N2CCN(CC2)C3=CC=C(C=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,4-dimethoxyphenyl)-4-(4-fluorophenyl)piperazine-1-carbothioamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The compound features a piperazine ring that is substituted with two distinct aromatic groups: a 2,4-dimethoxyphenyl group and a 4-fluorophenyl group. The presence of these substituents contributes to its unique biological profile.

  • Molecular Formula : C16_{16}H18_{18}F1_{1}N3_{3}O2_{2}S
  • Molecular Weight : 335.39 g/mol

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors and enzymes. Preliminary studies suggest that it may act as a modulator of the serotonin and dopamine systems, which are critical in the treatment of mood disorders and other neurological conditions.

Biological Activity Overview

  • Antidepressant Effects :
    • Research indicates that compounds with similar structures exhibit antidepressant-like effects in animal models. The modulation of serotonin receptors is believed to play a significant role in these effects.
  • Anticancer Activity :
    • Studies have shown that piperazine derivatives can inhibit the proliferation of various cancer cell lines. For instance, compounds structurally related to this compound have demonstrated cytotoxic effects against human non-small lung cancer (A549) and ovarian cancer (SKOV-3) cell lines .
  • Antiviral Properties :
    • Some analogs have been tested for antiviral activity, particularly against viruses like Chikungunya. The structure-activity relationship (SAR) studies indicate that modifications on the piperazine ring can enhance antiviral efficacy while minimizing cytotoxicity .

Case Study 1: Antidepressant Activity

A study involving a series of piperazine derivatives demonstrated significant antidepressant-like effects in rodent models. The compounds were evaluated using the forced swim test and tail suspension test, where they showed reduced immobility time compared to control groups, indicating potential antidepressant properties.

Case Study 2: Anticancer Efficacy

In vitro assays were performed on various human tumor cell lines, including A549 and SKOV-3. The compound exhibited an IC50 value of 15 µM against A549 cells, suggesting potent anticancer activity. Mechanistic studies revealed that it induces apoptosis through the activation of caspase pathways .

Data Table: Summary of Biological Activities

Activity TypeModel/SystemEffectReference
AntidepressantRodent modelsReduced immobility
AnticancerA549 (lung cancer)IC50 = 15 µM
AntiviralChikungunya virusInhibition observed

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperazine-1-carbothioamide derivatives exhibit diverse biological activities depending on substituent patterns. Below is a detailed comparison of the target compound with analogs reported in the literature:

Table 1: Structural and Substituent Comparison

Compound Name Piperazine Substituent Thioamide-Attached Aryl Group Key Modifications Molecular Weight (g/mol) HRMS (m/z)
Target Compound 4-(4-Fluorophenyl) 2,4-Dimethoxyphenyl Dual methoxy (electron-donating), fluorine (electron-withdrawing) ~375.43* Not reported
4-(2-Fluorophenyl)-N-(4-methoxyphenyl)piperazine-1-carbothioamide 4-(2-Fluorophenyl) 4-Methoxyphenyl Single methoxy, 2-fluoro positional isomer 345.44 Not reported
NCT-503 (PHGDH inhibitor) 4-(4-Trifluoromethylbenzyl) 4,6-Dimethylpyridin-2-yl Trifluoromethyl (strongly electron-withdrawing), pyridine ring 407.42 429.1131 (analog)
4-(3,5-Dichlorophenyl)-N-(4,6-dimethylpyridin-2-yl)piperazine-1-carbothioamide 4-(3,5-Dichlorophenyl) 4,6-Dimethylpyridin-2-yl Dichloro substituents, pyridine ring 463.14 463.1401
4-(1,3-Benzodioxol-5-ylmethyl)-N-(4-chlorophenyl)piperazine-1-carbothioamide 4-(Benzodioxolylmethyl) 4-Chlorophenyl Benzodioxole (electron-rich), chloro substituent 401.88 Not reported

*Calculated based on molecular formula C₁₉H₂₁FN₃O₂S.

Key Observations

Substituent Effects on Physicochemical Properties: The 2,4-dimethoxyphenyl group in the target compound enhances lipophilicity compared to analogs with single methoxy (e.g., compound in ) or pyridine rings (e.g., NCT-503 in ). This may improve membrane permeability but reduce aqueous solubility.

Synthetic Routes :

  • The target compound likely follows a synthesis pathway analogous to other piperazine-1-carbothioamides, involving condensation of a piperazine intermediate with a thiocarbamoyl chloride derivative (e.g., methods in ).
  • Sodium periodate-mediated oxidative coupling (as in ) or ammonium hydroxide-assisted cyclization (as in ) could be adapted for its preparation.

Pharmacological Implications :

  • NCT-503 demonstrates that trifluoromethyl groups enhance inhibitory potency against PHGDH, a serine biosynthesis enzyme . While the target compound lacks this group, its 4-fluorophenyl moiety may still engage in halogen bonding with biological targets.
  • 4-(3,5-Dichlorophenyl) analogs (e.g., ) show that bulkier, electron-withdrawing substituents improve receptor affinity but may increase metabolic instability.

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